4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide

Catalog No.
S11910298
CAS No.
M.F
C18H23NO3S
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulf...

Product Name

4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide

IUPAC Name

4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H23NO3S/c1-13-7-3-6-10-16(13)19-23(20,21)18-12-11-17(22-2)14-8-4-5-9-15(14)18/h4-5,8-9,11-13,16,19H,3,6-7,10H2,1-2H3

InChI Key

SSOYHTBHHDFJQK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

4-Methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a naphthalene core substituted with a methoxy group and an N-(2-methylcyclohexyl) side chain. This compound belongs to a class of organic molecules known for their diverse biological activities, particularly in medicinal chemistry. Its sulfonamide functional group contributes to its potential pharmacological properties, including antibacterial and anti-inflammatory effects.

The chemical reactivity of 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the sulfonamide and methoxy groups. The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding sulfonic acid. Additionally, the methoxy group may participate in demethylation reactions, which can be catalyzed by various reagents.

Research indicates that compounds similar to 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide exhibit significant biological activity. Sulfonamides are well-known for their antibacterial properties, particularly against Gram-positive bacteria. They function by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid production. Furthermore, some studies suggest potential anti-inflammatory and analgesic effects, making this compound a candidate for further pharmacological evaluation.

Synthesis of 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide typically involves several steps:

  • Formation of the Naphthalene Derivative: The synthesis begins with the alkylation of naphthalene using appropriate alkyl halides to introduce the methoxy group.
  • Sulfonation: The naphthalene derivative is then subjected to sulfonation, where sulfur trioxide or chlorosulfonic acid is used to introduce the sulfonyl group at the desired position.
  • Amidation: Finally, the sulfonamide is formed by reacting the sulfonated naphthalene with 2-methylcyclohexylamine under controlled conditions to ensure proper formation of the amide bond.

These steps can vary based on specific reaction conditions and reagents used.

The applications of 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide span various fields:

  • Pharmaceuticals: Due to its potential antibacterial and anti-inflammatory properties, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.
  • Chemical Research: It can be used as a reference compound in studies exploring structure-activity relationships within sulfonamide derivatives.
  • Agricultural Chemistry: Compounds with similar structures may be investigated for use as herbicides or fungicides due to their biological activity.

Interaction studies involving 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide focus on its binding affinity to various biological targets such as enzymes involved in bacterial metabolism or inflammation pathways. These studies often employ techniques like molecular docking simulations and enzyme inhibition assays to elucidate the compound's mechanism of action and determine its efficacy compared to existing drugs.

Several compounds share structural similarities with 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide, including:

  • Sulfamethoxazole: An antibacterial agent commonly used in combination therapies.
  • Sulfadiazine: Another sulfonamide antibiotic known for its effectiveness against a range of bacterial infections.
  • N-acetyl-p-aminophenol (Acetaminophen): While not a sulfonamide, it shares anti-inflammatory properties and is widely used as an analgesic.
Compound NameStructure FeaturesBiological Activity
4-Methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamideNaphthalene core, methoxy & sulfonamide groupsPotential antibacterial & anti-inflammatory
SulfamethoxazoleSulfanilamide structureAntibacterial
SulfadiazineSimilar sulfanilamide structureAntibacterial
N-acetyl-p-aminophenolPara-hydroxyacetanilideAnalgesic & antipyretic

Uniqueness

4-Methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide stands out due to its specific substitution pattern that may enhance its pharmacological profile compared to traditional sulfonamides. The incorporation of a cyclohexyl moiety may also influence its lipophilicity and bioavailability, potentially offering advantages in therapeutic applications.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

333.13986477 g/mol

Monoisotopic Mass

333.13986477 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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